1-Methylcyclopentyl diphenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclopentyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H21OP. This compound is characterized by a phosphinite group bonded to a 1-methylcyclopentyl ring and two phenyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentyl diphenylphosphinite can be synthesized through the reaction of chlorodiphenylphosphine with 1-methylcyclopentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{C}_5\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{C}_5\text{H}_9\text{OPPh}_2 + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinite group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylcyclopentyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphinite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: The major product is 1-methylcyclopentyl diphenylphosphinate.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted phosphinite derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclopentyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and homogeneous catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-methylcyclopentyl diphenylphosphinite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphinite group can also undergo oxidation and substitution reactions, contributing to its reactivity and versatility in different chemical processes.
Vergleich Mit ähnlichen Verbindungen
Methyldiphenylphosphine: Similar in structure but with a methyl group instead of the 1-methylcyclopentyl ring.
Diphenylphosphine oxide: Contains a phosphine oxide group instead of the phosphinite group.
Uniqueness: 1-Methylcyclopentyl diphenylphosphinite is unique due to the presence of the 1-methylcyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in specific catalytic and synthetic applications.
Eigenschaften
CAS-Nummer |
612058-40-9 |
---|---|
Molekularformel |
C18H21OP |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
(1-methylcyclopentyl)oxy-diphenylphosphane |
InChI |
InChI=1S/C18H21OP/c1-18(14-8-9-15-18)19-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13H,8-9,14-15H2,1H3 |
InChI-Schlüssel |
PATDUHWHKCOTGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.